N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-t-palmitoyl-L-cysteine
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Overview
Description
Fmoc-l-cys(palm)-oh is a modified amino acid derivative where the cysteine residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a palmitoyl group. This compound is commonly used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis because it can be easily removed under mild basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-cys(palm)-oh typically involves the following steps:
Protection of the Cysteine Thiol Group: The thiol group of cysteine is first protected by reacting it with palmitoyl chloride in the presence of a base such as triethylamine. This forms the palmitoyl-protected cysteine.
Fmoc Protection: The amino group of the palmitoyl-protected cysteine is then protected by reacting it with Fmoc chloride in the presence of a base like sodium bicarbonate. This results in the formation of Fmoc-l-cys(palm)-oh.
Industrial Production Methods: Industrial production of Fmoc-l-cys(palm)-oh follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cysteine are reacted with palmitoyl chloride and Fmoc chloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Fmoc-l-cys(palm)-oh.
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under mild basic conditions using reagents like piperidine. The palmitoyl group can be removed using acidic conditions.
Substitution Reactions: The thiol group of cysteine can undergo substitution reactions with various electrophiles to form disulfides or thioethers.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Palmitoyl Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of cysteine.
Palmitoyl Deprotection: The major product is the free thiol group of cysteine.
Scientific Research Applications
Chemistry: Fmoc-l-cys(palm)-oh is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides.
Biology: In biological research, Fmoc-l-cys(palm)-oh is used to study protein-protein interactions and the role of cysteine residues in protein function. It is also used in the development of peptide-based drugs.
Medicine: Fmoc-l-cys(palm)-oh is used in the synthesis of therapeutic peptides and proteins. It is also used in the development of peptide-based vaccines and diagnostic tools.
Industry: In the pharmaceutical industry, Fmoc-l-cys(palm)-oh is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of Fmoc-l-cys(palm)-oh involves the protection of the thiol and amino groups of cysteine. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The palmitoyl group protects the thiol group, allowing for selective deprotection and functionalization. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Fmoc-l-cys(Trt)-oh: This compound uses a trityl group to protect the thiol group of cysteine.
Fmoc-l-cys(Acm)-oh: This compound uses an acetamidomethyl group to protect the thiol group of cysteine.
Comparison:
Fmoc-l-cys(palm)-oh: is unique in its use of a palmitoyl group for thiol protection, which provides additional hydrophobicity and can influence the folding and stability of the synthesized peptide.
Fmoc-l-cys(Trt)-oh: and offer different protection strategies, with the trityl and acetamidomethyl groups providing different levels of stability and ease of deprotection.
Properties
Molecular Formula |
C34H47NO5S |
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Molecular Weight |
581.8 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid |
InChI |
InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38) |
InChI Key |
LIVQOYPTIAPEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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